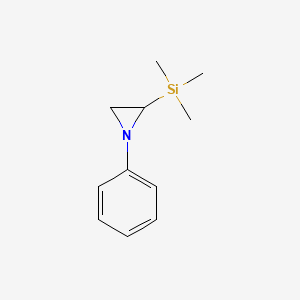![molecular formula C14H9BrN2O4 B14277519 2,1-Benzisoxazole-4,7-dione, 5-[(4-bromophenyl)amino]-3-methoxy- CAS No. 138173-16-7](/img/structure/B14277519.png)
2,1-Benzisoxazole-4,7-dione, 5-[(4-bromophenyl)amino]-3-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,1-Benzisoxazole-4,7-dione, 5-[(4-bromophenyl)amino]-3-methoxy- is a heterocyclic compound that contains both benzene and isoxazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,1-Benzisoxazole-4,7-dione, 5-[(4-bromophenyl)amino]-3-methoxy- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of salicylaldehyde with hydroxylamine-O-sulfonic acid to form the isoxazole ring
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2,1-Benzisoxazole-4,7-dione, 5-[(4-bromophenyl)amino]-3-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: The bromophenyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the benzene or isoxazole rings.
Aplicaciones Científicas De Investigación
2,1-Benzisoxazole-4,7-dione, 5-[(4-bromophenyl)amino]-3-methoxy- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 2,1-Benzisoxazole-4,7-dione, 5-[(4-bromophenyl)amino]-3-methoxy- involves its interaction with specific molecular targets. The compound may inhibit enzymes or bind to receptors, disrupting normal cellular processes. The exact pathways involved depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
Similar Compounds
2,1-Benzoxazole-4,7-dione: Similar in structure but lacks the bromophenyl and methoxy substituents.
1,2-Benzisoxazole: Contains the isoxazole ring but differs in the position of substituents.
Uniqueness
2,1-Benzisoxazole-4,7-dione, 5-[(4-bromophenyl)amino]-3-methoxy- is unique due to the presence of the bromophenyl and methoxy groups, which can significantly influence its chemical reactivity and biological activity. These substituents may enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound in drug discovery and development.
Propiedades
Número CAS |
138173-16-7 |
|---|---|
Fórmula molecular |
C14H9BrN2O4 |
Peso molecular |
349.14 g/mol |
Nombre IUPAC |
5-(4-bromoanilino)-3-methoxy-2,1-benzoxazole-4,7-dione |
InChI |
InChI=1S/C14H9BrN2O4/c1-20-14-11-12(17-21-14)10(18)6-9(13(11)19)16-8-4-2-7(15)3-5-8/h2-6,16H,1H3 |
Clave InChI |
CVMLVRRDMMHKOE-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C(=NO1)C(=O)C=C(C2=O)NC3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


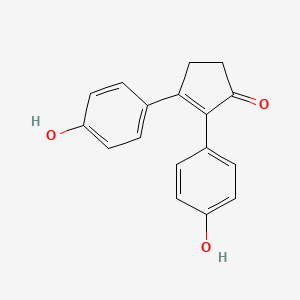
![2-Benzyl-4-methyl-1,4-dihydropyrido[4,3-d]pyrimidine](/img/structure/B14277450.png)

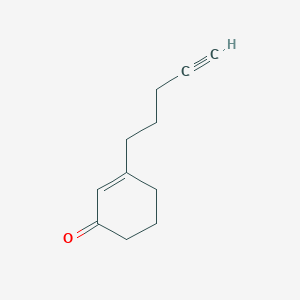
![4-[(2-Methylpropoxy)methyl]-1,3-dioxolan-2-one](/img/structure/B14277483.png)
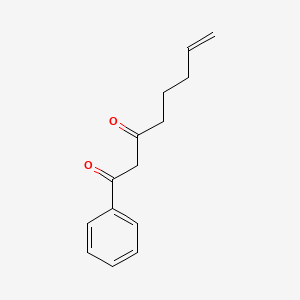
![{(E)-[2-(Pentyloxy)phenyl]diazenyl}{2-[2-(pentyloxy)phenyl]hydrazinylidene}acetonitrile](/img/structure/B14277501.png)
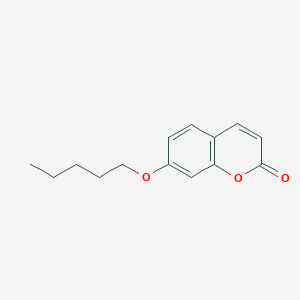
![[(3S)-1-[(4-methoxyphenyl)methyl]-2,5-dioxopyrrolidin-3-yl] acetate](/img/structure/B14277508.png)
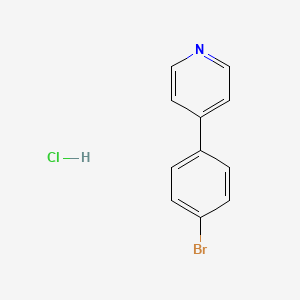
![1,1'-(4,6-Dinitrotetrahydroimidazo[4,5-d]imidazole-1,3(2H,3aH)-diyl)di(ethan-1-one)](/img/structure/B14277527.png)
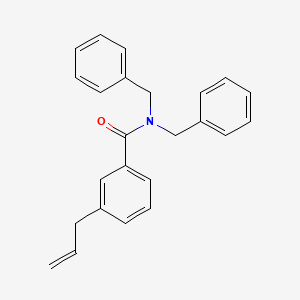
![6-Methyl-4,6-dihydro-1H-pyrimido[4,5-c][1,2]oxazin-7(3H)-one](/img/structure/B14277541.png)
